molecular formula C20H19F3N2O2 B7115850 N-(1-benzyl-2-methyl-5-oxopyrrolidin-3-yl)-3-(difluoromethyl)-2-fluorobenzamide

N-(1-benzyl-2-methyl-5-oxopyrrolidin-3-yl)-3-(difluoromethyl)-2-fluorobenzamide

Cat. No.: B7115850
M. Wt: 376.4 g/mol
InChI Key: MXUBUFMZSMDGCG-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-methyl-5-oxopyrrolidin-3-yl)-3-(difluoromethyl)-2-fluorobenzamide is a synthetic organic compound. It is characterized by its complex structure, which includes a pyrrolidinone ring, a benzyl group, and fluorinated benzamide moiety. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-(1-benzyl-2-methyl-5-oxopyrrolidin-3-yl)-3-(difluoromethyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O2/c1-12-16(10-17(26)25(12)11-13-6-3-2-4-7-13)24-20(27)15-9-5-8-14(18(15)21)19(22)23/h2-9,12,16,19H,10-11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUBUFMZSMDGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(=O)N1CC2=CC=CC=C2)NC(=O)C3=CC=CC(=C3F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-methyl-5-oxopyrrolidin-3-yl)-3-(difluoromethyl)-2-fluorobenzamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: Benzylation reactions are used to attach the benzyl group to the pyrrolidinone ring.

    Amidation: The final step involves the formation of the benzamide moiety through amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group or the pyrrolidinone ring.

    Reduction: Reduction reactions could target the carbonyl group in the pyrrolidinone ring.

    Substitution: The fluorinated benzamide moiety may undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Ammonia (NH3), amines, thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-(1-benzyl-2-methyl-5-oxopyrrolidin-3-yl)-3-(difluoromethyl)-2-fluorobenzamide could have several applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The fluorinated benzamide moiety could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-2-methyl-5-oxopyrrolidin-3-yl)-3-(trifluoromethyl)-2-fluorobenzamide
  • N-(1-benzyl-2-methyl-5-oxopyrrolidin-3-yl)-3-(difluoromethyl)-2-chlorobenzamide

Uniqueness

The unique combination of the pyrrolidinone ring, benzyl group, and fluorinated benzamide moiety distinguishes this compound from others. The presence of fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability and altering lipophilicity.

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